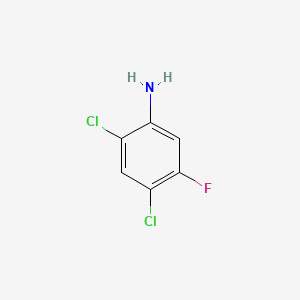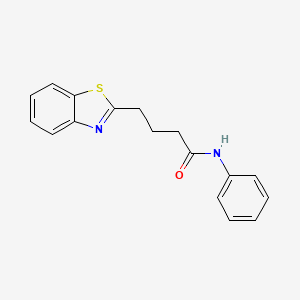
4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reactants: : Intermediate from Step 1, propylbenzamide, coupling reagent (e.g., EDCI or DCC).
Conditions: : The reaction is carried out in an organic solvent (e.g., dichloromethane) at low temperature.
Product: : 4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction parameters such as temperature, solvent, and reaction time. Continuous flow chemistry and automation techniques may be employed to enhance yield and efficiency.
准备方法
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of Intermediate
Reactants: : 2-chlorobenzyl chloride, 6,7-dimethoxy-2,4-dihydroquinazoline-3(1H)-one, base (e.g., potassium carbonate).
Conditions: : The reaction mixture is stirred at room temperature in an organic solvent (e.g., acetonitrile) under inert atmosphere.
Product: : 1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dihydroquinazoline-3(1H)-one.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl or methoxy groups.
Reduction: : The quinazolinone core may be reduced under specific conditions to form dihydro derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the chlorobenzyl moiety.
Common Reagents and Conditions Used in These Reactions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Nucleophiles such as amines or thiols.
Major Products Formed from These Reactions
Oxidation Products: : Quinazolinone N-oxides, carboxylic acids.
Reduction Products: : Dihydroquinazolinones.
Substitution Products: : Varied depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Novel Derivatives: : Used as a precursor for the synthesis of structurally related compounds with potential biological activities.
Biology
Enzyme Inhibition Studies: : Investigated for its ability to inhibit specific enzymes, which may be relevant in various diseases.
Medicine
Drug Development: : Potential candidate for developing new pharmaceuticals due to its complex structure and biological activity.
Industry
Material Science: : Utilized in the synthesis of materials with specific properties for industrial applications.
作用机制
The mechanism of action of 4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to participate in hydrogen bonding and hydrophobic interactions, facilitating binding to target sites. Pathways involved may include modulation of enzymatic activity or receptor signaling.
相似化合物的比较
Similar Compounds
4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide: : Differing by a fluorine substitution, exhibiting distinct biological properties.
4-((1-(3-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide: : Structural isomer with variation in benzyl substitution pattern, leading to altered activity.
Uniqueness
4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
There you have it—a deep dive into the world of this complex and intriguing compound. Think there’s more to it? I’d love to keep digging!
属性
IUPAC Name |
4-[[1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O5/c1-4-13-30-26(33)19-11-9-18(10-12-19)16-32-27(34)21-14-24(36-2)25(37-3)15-23(21)31(28(32)35)17-20-7-5-6-8-22(20)29/h5-12,14-15H,4,13,16-17H2,1-3H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZACQOZEGUZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Isopentyloxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2953375.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2953377.png)
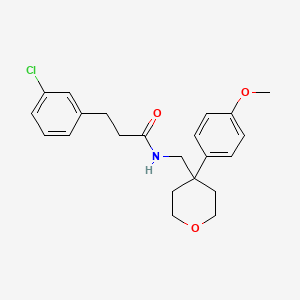
![N'-(3-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2953382.png)

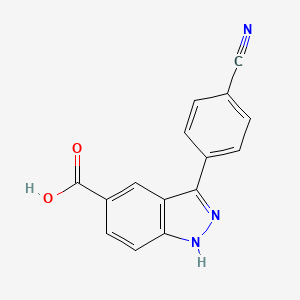
![2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2953387.png)
![6-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2953390.png)

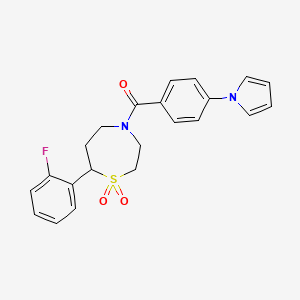
![(2-Phenylthiazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2953395.png)
